molecular formula C15H15ClO B1211300 [1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- CAS No. 107430-45-5

[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl-

Cat. No.: B1211300
CAS No.: 107430-45-5
M. Wt: 246.73 g/mol
InChI Key: VILCOLBQTAITPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- is an organic compound with the molecular formula C15H15ClO It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of aromatic solvents such as toluene and chlorinated hydrocarbons like dichloromethane .

Industrial Production Methods

In industrial settings, the production of [1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- often involves large-scale reactions with optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl- is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a chlorophenyl group and a phenyl group attached to a propan-2-ol backbone makes it versatile for various applications.

Properties

CAS No.

107430-45-5

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)phenyl]propan-2-ol

InChI

InChI=1S/C15H15ClO/c1-15(2,17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,17H,1-2H3

InChI Key

VILCOLBQTAITPH-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2Cl)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2Cl)O

107430-45-5

Synonyms

(2-chloro-2'-(1,1')-4-biphenyl)-2-propanol
F 2833
F-2833

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.